molecular formula C20H13ClF3N5OS B2572439 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 335223-81-9

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No. B2572439
M. Wt: 463.86
InChI Key: YLEYOASVQXVYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C20H13ClF3N5OS and its molecular weight is 463.86. The purity is usually 95%.
BenchChem offers high-quality N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Imaging with PET A study reported the synthesis of radioligands for imaging the translocator protein (18 kDa) using positron emission tomography (PET). Within this series, a compound was designed with a fluorine atom in its structure, allowing labeling with fluorine-18 and in vivo imaging. This demonstrates the compound's potential application in the development of diagnostic tools in neurology and oncology (Dollé et al., 2008).

Electronic Structure and Molecular Docking Another study conducted quantum mechanical calculations on a related molecule to understand its electronic structure and IR assignments. The study also involved molecular docking investigations, highlighting its potential as a lead molecule for addressing certain illnesses (Shukla & Yadava, 2020).

Coordination Complexes and Antioxidant Activity Research on pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes showed significant antioxidant activity, indicating potential applications in biochemistry and pharmacology (Chkirate et al., 2019).

Development of PET-Radiotracers A series of pyrazolo[1,5-a]pyrimidines related to this compound were synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO). This research supports its use in developing PET-radiotracers for in vivo imaging of neuroinflammation (Damont et al., 2015).

Toxicity Assessment and Tumor Inhibition A study on novel derivatives of 1,3,4-oxadiazole and pyrazole evaluated their toxicity, tumor inhibition, and anti-inflammatory actions. This research adds to the understanding of the compound's potential applications in cancer research and drug development (Faheem, 2018).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N5OS/c21-15-7-6-12(20(22,23)24)8-16(15)28-17(30)10-31-19-14-9-27-29(18(14)25-11-26-19)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEYOASVQXVYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

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